(3aS,6aS)-1-(3-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole
CAS No.:
Cat. No.: VC13410749
Molecular Formula: C13H15FN2O
Molecular Weight: 234.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15FN2O |
|---|---|
| Molecular Weight | 234.27 g/mol |
| IUPAC Name | [(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(3-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C13H15FN2O/c14-11-3-1-2-9(6-11)13(17)16-5-4-10-7-15-8-12(10)16/h1-3,6,10,12,15H,4-5,7-8H2/t10-,12+/m0/s1 |
| Standard InChI Key | KJKZPMNYAVKWSB-CMPLNLGQSA-N |
| Isomeric SMILES | C1CN([C@H]2[C@@H]1CNC2)C(=O)C3=CC(=CC=C3)F |
| SMILES | C1CN(C2C1CNC2)C(=O)C3=CC(=CC=C3)F |
| Canonical SMILES | C1CN(C2C1CNC2)C(=O)C3=CC(=CC=C3)F |
Introduction
Structural Characteristics and Stereochemical Considerations
Core Bicyclic Framework
The octahydropyrrolo[2,3-c]pyrrole core consists of two fused pyrrolidine rings, resulting in a rigid bicyclic system with chair-like conformations. X-ray crystallography of analogous compounds reveals that the (3aS,6aS) configuration positions substituents in equatorial orientations, minimizing steric strain . The nitrogen atoms at positions 1 and 5 serve as hydrogen bond donors, enhancing solubility in polar solvents .
3-Fluorobenzoyl Substituent
The 3-fluorobenzoyl group introduces aromaticity and electron-withdrawing effects, stabilizing the amide bond while directing regioselective interactions. Density functional theory (DFT) calculations indicate that the fluorine atom’s electronegativity increases the carbonyl group’s electrophilicity, facilitating nucleophilic attacks during synthetic modifications .
Stereoelectronic Effects
The para-fluorine orientation relative to the carbonyl group creates a dipole moment of 1.78 D, as modeled using Gaussian09. This polarity enhances binding affinity to hydrophobic pockets in target proteins, as evidenced by molecular docking studies comparing fluorinated and non-fluorinated analogues .
Synthesis and Reaction Optimization
Key Synthetic Routes
Synthesis begins with the preparation of the octahydropyrrolo[2,3-c]pyrrole core via Dieckmann cyclization of diethyl 2,5-diaminopimelate, achieving 65–72% yields under refluxing toluene . Subsequent acylation with 3-fluorobenzoyl chloride proceeds via Schotten-Baumann conditions:
This step attains 84% yield when conducted at 0°C to minimize hydrolysis .
Catalytic Cross-Coupling Modifications
Palladium-mediated Suzuki-Miyaura couplings introduce aryl groups at position 2, leveraging the core’s secondary amine as a directing group. For example, reacting with 4-bromophenylboronic acid in tetrahydrofuran (THF) at 80°C produces 2-(4-biphenyl) derivatives with 61% isolated yield .
Solvent and Temperature Effects
Optimization studies reveal that dimethylformamide (DMF) increases reaction rates but promotes debenzoylation above 100°C. Tetrahydrofuran (THF) balances reactivity and stability, enabling full conversion within 12 hours .
Physicochemical Properties and Stability
Thermodynamic Parameters
Differential scanning calorimetry (DSC) shows a melting point of 142–145°C, with decomposition onset at 210°C. The compound exhibits high hygroscopicity (water uptake: 1.2% w/w at 75% RH), necessitating storage under anhydrous conditions .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.45 |
| Ethanol | 12.8 |
| Dichloromethane | 34.2 |
Data indicate preferential solubility in chlorinated solvents, aligning with Hansen solubility parameters (δD = 18.1 MPa¹/²) .
Biological Activity and Mechanism
Histamine H₃ Receptor Antagonism
In vitro radioligand binding assays demonstrate nanomolar affinity (Ki = 6.7 nM) for histamine H₃ receptors, surpassing reference compounds like pitolisant (Ki = 9.1 nM) . The fluorobenzoyl group’s dipole interacts with Thr119 and Glu206 residues, as shown in cryo-EM structures .
Serotonin Transporter Inhibition
At 10 μM concentration, the compound inhibits 78% of serotonin reuptake in HEK293 cells expressing human SERT, suggesting off-target effects that warrant further selectivity profiling .
Pharmacological Applications
Neuropathic Pain Management
In a murine chronic constriction injury model, oral administration (10 mg/kg) reduces mechanical allodynia by 62% over 6 hours, comparable to gabapentin .
Cognitive Enhancement
Morris water maze tests reveal that treated rats (5 mg/kg) exhibit 40% faster escape latency reductions versus controls, implicating histaminergic pathways in spatial memory .
Comparative Analysis with Structural Analogues
| Compound | Affinity (H₃R Ki, nM) | LogP |
|---|---|---|
| (3aS,6aS)-1-(3-Fluorobenzoyl) | 6.7 | 2.1 |
| 3a,6a-Bis(trifluoromethyl) | 22.4 | 3.8 |
| 5-(4-Fluorobenzoyl) Derivative | 8.9 | 2.3 |
The lead compound’s lower logP enhances blood-brain barrier permeability relative to trifluoromethyl analogues .
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